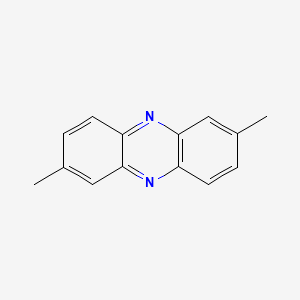

2,7-Dimethylphenazine

Description

Structure

3D Structure

Properties

CAS No. |

3236-92-8 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2,7-dimethylphenazine |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3 |

InChI Key |

YLJWIUXNOHWCTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)C |

Origin of Product |

United States |

Foundational & Exploratory

2,7-Dimethylphenazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethylphenazine is a heterocyclic aromatic compound belonging to the phenazine family. Phenazine derivatives are of significant interest to the scientific community, particularly in the field of drug development, due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for this compound. It is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also highlights areas where further research is required.

Chemical Structure and Identification

This compound is a tricyclic system consisting of a pyrazine ring fused to two benzene rings, with methyl groups substituted at the 2 and 7 positions.

Chemical Structure:

IUPAC Name: this compound[1]

CAS Number: 3236-92-8[1]

Molecular Formula: C₁₄H₁₂N₂[1]

Canonical SMILES: CC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)C[1]

InChI Key: YLJWIUXNOHWCTK-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Note: The lack of experimental data on fundamental properties such as melting point, boiling point, and solubility in various solvents presents a significant knowledge gap. Researchers working with this compound will need to perform these characterizations.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a general and plausible synthetic route can be inferred from the well-established methods for phenazine synthesis. The most common approach involves the condensation of a substituted o-phenylenediamine with a substituted catechol or o-benzoquinone.

A logical synthetic pathway for this compound would be the reaction of 4-methyl-1,2-phenylenediamine with itself under oxidative conditions, or with a corresponding oxidized derivative.

Logical Synthesis Workflow

References

An In-depth Technical Guide to 2,7-Dimethylphenazine

IUPAC Name: 2,7-dimethylphenazine CAS Number: 3236-92-8

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document details its chemical and physical properties, and discusses the broader context of the phenazine class of compounds in terms of synthesis and biological significance.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₂N₂.[1] Its properties are summarized in the table below. This data is primarily based on computational models, which are useful for predictive analysis in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | PubChem[1] |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3236-92-8 | PubChem[1] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)C | PubChem[1] |

| InChI | InChI=1S/C14H12N2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3 | PubChem[1] |

| InChIKey | YLJWIUXNOHWCTK-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Computed) | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 208.100048391 Da | PubChem[1] |

| Monoisotopic Mass | 208.100048391 Da | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

Synthesis of Phenazine Derivatives: A General Overview

The synthesis of phenazine derivatives is a well-established area of organic chemistry. One of the classical methods for preparing phenazines is the Wohl-Aue reaction.[2] This reaction typically involves the condensation of an aromatic amine with a nitroaromatic compound in the presence of a base.

Modern synthetic approaches to phenazine derivatives have expanded to include methods such as palladium-catalyzed cross-coupling reactions and iron-catalyzed intramolecular ring-closing C-H amination.[3][4] These methods can offer improved yields and regioselectivity for the synthesis of unsymmetrically substituted phenazines.[4]

Biological and Pharmacological Context of Phenazines

Phenazine natural products are a large class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[5][6] These compounds and their synthetic analogs are of significant interest to the scientific community due to their broad spectrum of biological activities.[5][7][8]

The core phenazine structure is a versatile scaffold that has been shown to exhibit a range of pharmacological properties, including:

-

Antimicrobial Activity: Many phenazine derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[5][6] Phenazine-1-carboxylic acid, for example, has been developed into a commercial biopesticide.[6]

-

Anticancer Activity: Certain phenazines have shown cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action include the inhibition of topoisomerase I and II and the stabilization of DNA cleavage complexes.[5]

-

Antiparasitic and Other Activities: The biological activities of phenazines also extend to antiparasitic, neuroprotective, and anti-inflammatory effects.[5]

The biological activity of a specific phenazine derivative is highly dependent on the nature and position of the substituents on the phenazine ring.[5][6] For instance, the introduction of halogenated or amino groups can significantly modulate the antimicrobial or anticancer potency.[5]

The general mechanism by which many phenazine compounds are thought to exert their biological effects is through their redox activity. They can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular damage.

While the broader class of phenazines has been extensively studied, specific experimental data on the biological activity of this compound is limited in the currently available literature. Further research, including in vitro screening and mechanistic studies, would be necessary to fully elucidate its potential as a pharmacologically active agent.

Applications in Materials Science

Beyond their biological activities, phenazine derivatives are also being explored for their applications in materials science, particularly in the field of organic electronics.[9][10] Their planar, aromatic structure and redox properties make them suitable candidates for use as organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties of phenazine-based materials can be tuned through chemical modification of the phenazine core.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While specific experimental data on its synthesis and biological activity are not extensively documented in readily accessible literature, the broader family of phenazine compounds provides a rich context for its potential applications. The diverse pharmacological activities and interesting electronic properties of the phenazine scaffold suggest that this compound and its derivatives could be valuable targets for future research in drug discovery and materials science. Further experimental investigation is warranted to fully characterize this compound and explore its potential uses.

References

- 1. This compound | C14H12N2 | CID 12482157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Physical and chemical properties of 2,7-Dimethylphenazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 2,7-Dimethylphenazine. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the information regarding its potential properties and activities is extrapolated from the general characteristics of the phenazine class of compounds.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic organic compound belonging to the phenazine family. Its core structure consists of a pyrazine ring fused to two benzene rings, with methyl groups substituted at the 2 and 7 positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | PubChem[1] |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| CAS Number | 3236-92-8 | PubChem[1] |

| Appearance | Not experimentally reported; likely a crystalline solid. | Inferred |

| Melting Point | Not experimentally reported. | |

| Boiling Point | Not experimentally reported. | |

| Solubility | Not experimentally reported. Phenazines are generally soluble in organic solvents and sparingly soluble in water. | Inferred |

| LogP (calculated) | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Crystal Structure | A crystal structure has been reported (CCDC Number: 874812). | PubChem[1] |

Synthesis and Spectroscopic Characterization

A plausible synthetic route for this compound would involve the reaction of 4-methylaniline with 1-nitro-4-methylbenzene.

General Experimental Workflow for Phenazine Synthesis (Wohl-Aue Reaction)

Caption: Generalized workflow for the synthesis of phenazine derivatives.

Spectroscopic Data:

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound are not available in the surveyed literature. For a novel synthesis, the following characterization techniques would be essential for structure elucidation and purity assessment.

Table 2: Expected Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the phenazine core and the methyl group protons. The chemical shifts and coupling patterns would confirm the substitution pattern. |

| ¹³C NMR | Resonances for the aromatic carbons of the phenazine skeleton and the methyl group carbons. |

| FT-IR | Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic ring system. |

| UV-Vis | Absorption maxima in the UV and possibly visible regions, characteristic of the extended π-conjugated system of the phenazine core. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (208.26 m/z). |

Potential Biological Activity and Signaling Pathways

Specific biological activities and mechanisms of action for this compound have not been reported. However, the broader class of phenazine compounds, particularly those produced by bacteria like Pseudomonas aeruginosa, are known to possess a wide range of biological activities, including antimicrobial, anticancer, and redox-cycling properties.

The biological effects of many phenazines are linked to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This can induce oxidative stress in cells, a mechanism implicated in both their antimicrobial and cytotoxic effects.

Hypothesized Signaling Pathway Modulation (based on general phenazine activity)

Given the redox-active nature of the phenazine core, this compound could potentially influence cellular signaling pathways that are sensitive to oxidative stress. One such critical pathway is the Nrf2-Keap1 pathway, which is a primary regulator of the cellular antioxidant response.

Caption: Hypothesized modulation of the Nrf2-Keap1 pathway by this compound.

Conclusion and Future Directions

This compound remains a poorly characterized compound within the broader and well-studied phenazine family. While its fundamental chemical identity is established, a significant gap exists in the experimental validation of its physical, chemical, and biological properties.

Future research efforts should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol followed by comprehensive spectroscopic and crystallographic characterization.

-

Determination of Physicochemical Properties: Experimental measurement of key properties such as melting point, boiling point, and solubility in various solvents.

-

Biological Screening: Evaluation of its antimicrobial and cytotoxic activities against a panel of relevant bacterial, fungal, and cancer cell lines.

-

Mechanistic Studies: Investigation into its mode of action, including its ability to induce oxidative stress and modulate relevant cellular signaling pathways.

Such studies are essential to unlock the potential of this compound and determine its viability for applications in medicinal chemistry and drug development.

References

Spectroscopic Profile of 2,7-Dimethylphenazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2,7-Dimethylphenazine (C₁₄H₁₂N₂), a heterocyclic aromatic compound of interest in various research domains. Due to the limited availability of comprehensive experimental spectra in publicly accessible databases and literature, this document currently presents predicted data and general experimental protocols.

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) [ppm] | Assignment |

| Data not available |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

| λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |

| Data not available |

Experimental Protocols

Detailed experimental protocols are contingent on the specific instrumentation and methodologies used for data acquisition. The following are generalized procedures for obtaining the respective spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in a suitable solvent. The spectrum would typically be recorded in the range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum would be measured using a dual-beam UV-Vis spectrophotometer. A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) would be prepared. The absorbance would be measured over a specific wavelength range (e.g., 200-800 nm) to determine the wavelengths of maximum absorption (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of this compound.

An In-depth Technical Guide on the Crystal Structure of 2,7-Dimethylphenazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,7-Dimethylphenazine, a heterocyclic aromatic compound. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and related fields where a detailed understanding of the solid-state structure of phenazine derivatives is crucial.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 874812.[1] The key parameters defining the crystal structure are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂N₂ |

| Formula Weight | 208.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 6.063(2) Å |

| b | 13.789(4) Å |

| c | 6.223(2) Å |

| α | 90° |

| β | 98.68(3)° |

| γ | 90° |

| Volume | 514.5(3) ų |

| Z | 2 |

| Density (calculated) | 1.343 Mg/m³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 220 |

Experimental Protocols

The determination of the crystal structure of this compound involved the synthesis of the compound followed by single-crystal X-ray diffraction analysis.

Synthesis of this compound

A detailed synthesis procedure is described in the primary literature associated with the crystal structure determination. The general approach involves the condensation of a substituted o-phenylenediamine with a substituted catechol or a derivative.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in an appropriate organic solvent. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation. The collected data were then processed, and the structure was solved and refined using specialized crystallographic software. The final structural model was validated and deposited in the CCDC.

Molecular and Crystal Structure

This compound is a planar molecule with the two methyl groups located at the 2 and 7 positions of the phenazine core. In the crystalline state, the molecules pack in a herringbone arrangement, driven by intermolecular interactions such as π-π stacking and C-H···N hydrogen bonds. This packing motif is common for planar aromatic molecules and influences the material's bulk properties.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Biological Significance

While phenazine derivatives, as a class, are known for their diverse biological activities, including antimicrobial and antitumor properties, there is currently limited specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Further research is required to elucidate its specific biological targets and mechanisms of action.

The detailed structural information provided in this guide can serve as a foundation for such investigations, enabling researchers to perform computational studies, such as molecular docking, to predict potential biological interactions and guide the design of future drug development efforts.

References

The Discovery and Enduring Legacy of Phenazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds represent a large and structurally diverse class of nitrogen-containing heterocyclic molecules. First discovered in the 19th century as colorful microbial pigments, they have since emerged as a significant area of research due to their broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties.[1][2] This technical guide provides an in-depth exploration of the discovery and history of phenazine compounds, their physicochemical properties, detailed experimental protocols for their study, and a visualization of their biosynthetic pathways.

A Journey Through Time: The Discovery and History of Phenazines

The story of phenazines begins in 1859, when Fordos first isolated a blue pigment from "blue pus" in wound dressings, which he named pyocyanin.[3] A few years later, in 1882, Carle Gessard identified the bacterium responsible for producing this pigment as Bacillus pyocyaneus, now known as Pseudomonas aeruginosa.[3] However, the chemical structure of pyocyanin as a phenazine derivative was not elucidated until 1924 by Wrede and Strack, and its definitive structure as 5-N-methyl-1-hydroxyphenazinium betaine was established by Hillemann in 1938.[3]

Since these initial discoveries, over 100 naturally occurring phenazine compounds have been identified, primarily from bacterial genera such as Pseudomonas and Streptomyces.[2][4] Furthermore, synthetic chemists have expanded this chemical space immensely, with over 6,000 phenazine derivatives having been synthesized and investigated for their pharmacological potential.[2][5] The classical Wohl-Aue reaction, first described in 1901, represents a foundational method for the synthesis of the core phenazine structure from an aromatic nitro compound and an aniline.[5]

Physicochemical Properties of Key Phenazine Compounds

The diverse biological activities of phenazines are intrinsically linked to their distinct chemical and physical properties. The following tables summarize key quantitative data for two of the most well-studied phenazine compounds: pyocyanin and phenazine-1-carboxylic acid (PCA).

Table 1: Physicochemical Properties of Pyocyanin

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | [6] |

| Molar Mass | 210.236 g/mol | [6] |

| Appearance | Blue, needle-like crystals | [6] |

| Melting Point | 133 °C | |

| UV-Vis λmax (in 0.1 N HCl) | 212, 242.5, 280, 387, 521 nm | [7] |

| Mass Spectrometry (m/z) | 211 [M+H]⁺ | [4][8] |

Table 2: Physicochemical Properties of Phenazine-1-Carboxylic Acid (PCA)

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₂ | |

| Molar Mass | 224.22 g/mol | |

| Appearance | Yellow-green crystalline solid | [9] |

| Melting Point | 242-244 °C | [10] |

| Boiling Point | 494.6 ± 10.0 °C (Predicted) | [10] |

| Density | 1.431 ± 0.06 g/cm³ (Predicted) | [10] |

| UV-Vis λmax (in CH₂Cl₂) | 250, 369 nm |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and synthesis of phenazine compounds, compiled from various research articles.

Isolation and Purification of Pyocyanin from Pseudomonas aeruginosa

This protocol is adapted from methods described for the extraction of pyocyanin from bacterial cultures.

1. Culturing:

-

Inoculate a single colony of Pseudomonas aeruginosa into King's B broth.

-

Incubate at 37°C with shaking (200 rpm) for 48-72 hours.

2. Extraction:

-

Centrifuge the culture broth at 8,000 x g for 10 minutes to pellet the bacterial cells.

-

Acidify the supernatant to a pH of 2.0 using 6 M HCl.

-

Extract the acidified supernatant with an equal volume of chloroform in a separatory funnel. The pyocyanin will move to the chloroform layer, turning it red.

-

Separate the chloroform layer.

3. Purification:

-

Back-extract the chloroform layer with a small volume of 0.1 N HCl. The pyocyanin will move to the aqueous layer, which will turn pink.

-

The purity of the extracted pyocyanin can be assessed by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system.

-

For further purification, column chromatography using silica gel can be employed.

Chemical Synthesis of Phenazine-1-Carboxylic Acid (PCA)

This protocol describes a synthetic route to PCA.[9]

Step 1: Synthesis of 3-nitro-2-(phenylamino)benzoic acid

-

In a three-necked flask, dissolve aniline (2.5 g), 2-bromo-3-nitrobenzoic acid (6.3 g), CuI (1.3 g), and triethylamine (12.5 mL) in glycol (50.0 mL).

-

Heat the mixture at 95°C for 3 hours.

-

After cooling, pour the reaction mixture into a 0.2 M sodium hydroxide solution (300 mL).

-

Acidify the solution with dilute hydrochloric acid to a pH of 3 to precipitate the product, 3-nitro-2-(phenylamino)benzoic acid.

Step 2: Reductive Cyclization to Phenazine-1-Carboxylic Acid

-

Dissolve the product from Step 1 (4.0 g) and NaBH₄ (4.8 g) in 2 M sodium hydroxide (450 mL).

-

Reflux the solution for 4 hours.

-

After cooling, adjust the pH of the solution to 3 with dilute hydrochloric acid to precipitate a green solid.

-

Recrystallize the solid from a mixture of acetonitrile and ethanol (1:1) to obtain yellow-green crystals of PCA.

Visualizing the Core of Phenazine Biology and Chemistry

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in phenazine research.

Caption: Biosynthesis pathway of core phenazine compounds from chorismic acid.

Caption: General experimental workflow for phenazine isolation and characterization.

Conclusion

From their serendipitous discovery as microbial pigments to their current status as promising therapeutic and agricultural agents, phenazine compounds have a rich history and a bright future. The continued exploration of their natural diversity, coupled with advances in synthetic chemistry and a deeper understanding of their biosynthesis, will undoubtedly unlock new applications for this versatile class of molecules. This guide serves as a foundational resource for researchers dedicated to advancing the science and application of phenazine compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pyocyanin | C13H10N2O | CID 6817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redundant phenazine operons in Pseudomonas aeruginosa exhibit environment-dependent expression and differential roles in pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyocyanin - Wikipedia [en.wikipedia.org]

- 7. Activation of the phz Operon of Pseudomonas fluorescens 2-79 Requires the LuxR Homolog PhzR, N-(3-OH-Hexanoyl)-l-Homoserine Lactone Produced by the LuxI Homolog PhzI, and a cis-Acting phz Box - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Making sure you're not a bot! [academiccommons.columbia.edu]

- 10. pnas.org [pnas.org]

A Technical Guide to the Natural Sources and Biosynthesis of Phenazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenazine derivatives represent a diverse and important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] This technical guide provides an in-depth overview of their natural sources, biosynthesis, and the experimental methodologies used in their study.

Natural Sources of Phenazine Derivatives

Phenazine natural products are predominantly produced by a wide array of microorganisms, particularly bacteria, inhabiting diverse terrestrial and marine environments.[1][3] While over 150 naturally occurring phenazine derivatives have been identified, the majority are synthesized by species belonging to the genera Pseudomonas and Streptomyces.[1][2][4][5]

Microbial Sources

Bacteria are the primary producers of phenazine compounds.[6] Notable phenazine-producing bacterial genera include:

-

Pseudomonas : This genus is the most prolific and well-studied source of phenazines. Pseudomonas aeruginosa is known for producing the blue pigment pyocyanin, while Pseudomonas fluorescens and Pseudomonas chlororaphis are significant producers of phenazine-1-carboxylic acid (PCA) and its derivatives.[1][3][5]

-

Streptomyces : Members of this genus are known to produce more complex phenazine derivatives, such as endophenazines.[4][7]

-

Vibrio [1]

-

Burkholderia [1]

-

Brevibacterium [1]

-

Pseudonocardia [1]

-

Methanosarcina : An archaeon that produces a unique membrane-bound phenazine derivative.[1][6]

Table 1: Selected Phenazine Derivatives and Their Microbial Sources

| Phenazine Derivative | Producing Organism(s) | Reference(s) |

| Pyocyanin (PYO) | Pseudomonas aeruginosa | [1][6] |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas fluorescens, Pseudomonas chlororaphis | [1][3] |

| Phenazine-1-carboxamide (PCN) | Pseudomonas chlororaphis, Pantoea agglomerans, Nigrospora oryzae | [1] |

| 2-Hydroxyphenazine (2-OH-PHZ) | Pseudomonas chlororaphis | [8] |

| 1-Hydroxyphenazine (1-OH-PHZ) | Engineered Pseudomonas chlororaphis | [8] |

| Endophenazines A-C | Streptomyces cinnamonensis | [4] |

| Griseoluteic acid | Pantoea agglomerans | [9] |

| Saphenic acid | Streptomyces sp. | [1] |

Other Natural Sources

While microbial synthesis is the primary origin of phenazines, some have been isolated from other sources, though these are likely of microbial origin as well. For instance, N-oxide phenazines have been found in various natural sources including plants and animals, where they may be produced by associated microbes.[1]

Biosynthesis of Phenazine Derivatives

The biosynthesis of the core phenazine structure is a highly conserved pathway that originates from the shikimic acid pathway.[6] The common precursor for all phenazine natural products is chorismic acid.[1] The genetic blueprint for this pathway is typically encoded in a conserved phz operon.[10][11]

The Core Biosynthetic Pathway

The conversion of chorismic acid to the foundational phenazine, phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), is catalyzed by a series of enzymes encoded by the phz gene cluster (phzA-G).[9][12]

The key steps in the core pathway are:

-

Chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC): Catalyzed by the aminodeoxyisochorismate synthase, PhzE.[4]

-

ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): Catalyzed by the isochorismatase, PhzD.[4]

-

DHHA Isomerization: PhzF catalyzes the isomerization of DHHA.[10][13]

-

Dimerization and Cyclization: Two molecules of the isomerized DHHA product are condensed and cyclized to form the tricyclic phenazine scaffold. This is thought to be mediated by PhzA and PhzB.[12][13]

-

Oxidation and Aromatization: The final steps involve oxidation and aromatization to yield PCA or PDC, a process in which PhzG is involved.

Genetic Organization and Regulation

In many Pseudomonas species, the genes for phenazine biosynthesis are organized into one or more phz operons.[11][14] For instance, Pseudomonas aeruginosa PA14 possesses two redundant operons, phz1 and phz2, which are differentially regulated.[14][15] The expression of these operons is tightly controlled by complex regulatory networks, most notably the quorum sensing (QS) systems.[16][17] In P. aeruginosa, the las, rhl, and pqs QS systems all play a role in modulating the expression of the phz operons.[16][17] The phenazine pyocyanin itself can act as a terminal signaling molecule in the QS network of P. aeruginosa.[18]

Quantitative Data on Phenazine Production

The yield of phenazine derivatives varies significantly depending on the producing strain, culture conditions, and genetic modifications. Metabolic engineering has been successfully employed to enhance the production of specific phenazines.

Table 2: Examples of Phenazine Production Yields

| Phenazine Derivative | Producing Strain | Production Yield | Reference(s) |

| Phenazine-1-carboxylic acid (PCA) | Engineered Pseudomonas chlororaphis Lzh-T5 | 10,653.1 mg/L | [17] |

| Phenazine-1-carboxamide (PCN) | Engineered Pseudomonas chlororaphis HT66 | > 9 g/L | [5] |

| 2-Hydroxyphenazine (2-OH-PHZ) | Engineered Pseudomonas chlororaphis GP72AN | 258.8 mg/L | [8] |

| 2-Hydroxyphenazine (2-OH-PHZ) | Engineered P. chlororaphis subsp. aurantiaca LX24 | 677.1 mg/L | [8] |

| 1-Hydroxyphenazine (1-OH-PHZ) | Engineered Pseudomonas chlororaphis H18 | 3.6 g/L | [8] |

| Pyocyanin (PYO) | Pseudomonas aeruginosa | 47.56 µM to 475.65 µM (inhibitory concentration) | [6] |

Experimental Protocols

The study of phenazine derivatives involves a range of experimental techniques for their isolation, characterization, and the elucidation of their biosynthetic pathways.

Isolation and Purification of Phenazines

A general workflow for the isolation and purification of phenazines from microbial cultures is as follows:

-

Cultivation: Grow the phenazine-producing microorganism in a suitable liquid medium (e.g., King's B medium for Pseudomonas) under optimal conditions for phenazine production (typically 28-37°C with shaking for 24-72 hours).[5][19]

-

Extraction:

-

Centrifuge the culture to separate the supernatant from the bacterial cells.

-

Acidify the supernatant to a low pH (e.g., 2.0) with an acid like HCl.

-

Extract the phenazines from the acidified supernatant using an organic solvent such as ethyl acetate or chloroform.[2][17] The phenazines will partition into the organic phase.

-

Separate the organic phase and evaporate the solvent to obtain a crude extract.

-

-

Purification:

-

The crude extract can be further purified using chromatographic techniques.

-

Thin-Layer Chromatography (TLC): Used for preliminary separation and identification.

-

Column Chromatography: Silica gel column chromatography is commonly used for purification. The column is eluted with a solvent system, for example, a mixture of dichloromethane and ethyl acetate.[8][19]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a powerful technique for the final purification and quantification of phenazines.[17]

-

Characterization of Phenazine Derivatives

The structure of purified phenazines is elucidated using a combination of spectroscopic methods:

-

UV-Visible Spectroscopy: Phenazines have characteristic absorption spectra that can be used for their initial identification and quantification.[20]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[13][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise chemical structure of the phenazine derivative.[13][16]

Elucidation of Biosynthetic Pathways

Studying the biosynthesis of phenazines often involves a combination of genetic and biochemical approaches:

-

Gene Knockout and Complementation:

-

Create mutant strains by deleting specific phz genes.

-

Analyze the metabolic profile of the mutants to identify accumulated intermediates or the absence of the final product.

-

Reintroduce the deleted gene (complementation) to restore phenazine production, confirming the gene's function.[17]

-

-

Heterologous Expression of Biosynthetic Enzymes:

Signaling Pathways Involving Phenazine Derivatives

Phenazines are not only antimicrobial agents but also function as signaling molecules, both within the producing microbial population and in interactions with host organisms.

Pyocyanin-Induced NRF2 Activation in Host Cells

Pyocyanin produced by P. aeruginosa can induce oxidative stress in host epithelial cells. In response, the host cells activate a protective signaling pathway involving the transcription factor NRF2 (Nuclear factor (erythroid-derived 2)-like 2).

The signaling cascade is as follows:

-

Pyocyanin generates reactive oxygen species (ROS) in the host cell.

-

ROS activate the Epidermal Growth Factor Receptor (EGFR).

-

Activated EGFR triggers the Phosphoinositide 3-kinase (PI3K) signaling pathway.

-

Downstream effectors, including AKT and the MEK-ERK MAP kinases, are activated.

-

This cascade leads to the translocation of NRF2 into the nucleus.

-

In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant and detoxifying enzymes.

This guide provides a foundational understanding of the natural sources and biosynthesis of phenazine derivatives. The detailed methodologies and pathways described herein should serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [guidechem.com]

- 8. thaiscience.info [thaiscience.info]

- 9. Measurement of Phenazines in Bacterial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Standardized chemical synthesis of Pseudomonas aeruginosa pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyocyanin biosynthesis protects Pseudomonas aeruginosa from nonthermal plasma inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 18. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5△fleQ△relA through Fermentation Optimization [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A protocol for heterologous expression and functional assay for mouse pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 23. Identification, heterologous expression and characterization of a new unspecific peroxygenase from Marasmius fiardii PR-910 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of Substituted Phenazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of substituted phenazines, a class of nitrogen-containing heterocyclic compounds of significant interest in drug development, materials science, and bioelectrochemistry. This document details their redox behavior, summarizes key quantitative data, provides in-depth experimental protocols for their characterization, and visualizes the intricate biosynthetic and regulatory pathways of naturally occurring phenazines.

Introduction to Phenazines and their Electrochemical Significance

Phenazines are a versatile class of redox-active organic molecules characterized by a dibenzopyrazine core structure. Their ability to undergo reversible oxidation-reduction reactions makes them crucial components in a variety of biological and technological processes. In the realm of drug development, the electrochemical properties of phenazine derivatives are intrinsically linked to their biological activity, including their roles as antimicrobial and anticancer agents. Furthermore, the tunable nature of their redox potentials through substitution has led to their investigation as promising materials for organic electronics and energy storage applications, such as redox flow batteries.[1][2] Understanding the electrochemical behavior of substituted phenazines is therefore paramount for harnessing their full potential in these diverse fields.

Electrochemical Properties of Substituted Phenazines

The electrochemical properties of phenazines are predominantly defined by their redox potentials, which can be finely tuned by the nature and position of substituents on the phenazine core. Electron-donating groups (EDGs) generally lower the redox potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) increase the redox potential, facilitating reduction.[2]

Redox Potentials of Substituted Phenazines

The redox potential of a phenazine derivative is a critical parameter that dictates its electron-accepting or -donating capabilities. This property is highly dependent on the electronic effects of the substituents attached to the phenazine ring. The following tables summarize the experimentally determined and computationally predicted redox potentials of various substituted phenazines from the literature.

Table 1: Experimentally Determined Redox Potentials of Selected Phenazine Derivatives

| Phenazine Derivative | E°' (V vs. SHE) | Measurement Conditions | Reference(s) |

| Phenazine (PZ) | -0.426 | 1 M KOH | [3] |

| 1-Hydroxyphenazine (1-HPZ) | -0.600 | 1 M KOH | [3] |

| 2-Hydroxyphenazine (2-HPZ) | -0.627 | 1 M KOH | [3] |

| Phenazine-1-carboxylic acid (PZ-1-C) | -0.560 | 1 M KOH | [3] |

| Phenazine-1-carboxamide (PZ-1-CA) | -0.558 | 1 M KOH | [3] |

| 2,3-Dihydroxyphenazine (2,3-DHPZ) | -0.722 | 1 M KOH | [3] |

| 2,3-Diaminophenazine (2,3-DAPZ) | -0.767 | 1 M KOH | [3] |

| 7,8-Dihydroxy-2-phenazinesulfonic acid (7,8-DHPZ-2-S) | -0.81 | 1 M KOH | [3][4] |

| Dibenzo[a,c]phenazin-11-amine (DBPZ-11-A) | -0.825 | 1 M KOH | [3] |

| Dipyridophenazine (DPPZ) | -0.732 | 1 M KOH | [3] |

| Pyocyanin (PYO) | -0.034 | pH 7 | [5] |

| Phenazine-1-carboxamide (PCN) | -0.110 | pH 7 | [5] |

| 1-Hydroxyphenazine (1-OH-PHZ) | -0.160 | pH 7 | [5] |

Table 2: Computationally Predicted Redox Potentials of Phenazine Derivatives

| Phenazine Derivative | Predicted E°' (V vs. SHE) | Computational Method | Reference(s) |

| Phenazine (PZ) | -0.426 | DFT | [3] |

| 1-Hydroxyphenazine (1-HPZ) | -0.600 | DFT | [3] |

| 2-Hydroxyphenazine (2-HPZ) | -0.627 | DFT | [3] |

| Phenazine-1-carboxylic acid (PZ-1-C) | -0.560 | DFT | [3] |

| Phenazine-1-carboxamide (PZ-1-CA) | -0.558 | DFT | [3] |

| 2,3-Dihydroxyphenazine (2,3-DHPZ) | -0.722 | DFT | [3] |

| 2,3-Diaminophenazine (2,3-DAPZ) | -0.767 | DFT | [3] |

| 1,4-Phenazinedicarboxylic acid (PZ-1,4-DC) | -0.120 | DFT | [3] |

| 1-Nitrophenazine (1-NPZ) | Not Specified | DFT | [3] |

| 2-Nitrophenazine (2-NPZ) | Not Specified | DFT | [3] |

Experimental Protocols for Electrochemical Characterization

The primary technique for investigating the electrochemical properties of substituted phenazines is cyclic voltammetry (CV). This section provides a detailed methodology for performing CV experiments on these compounds.

Cyclic Voltammetry (CV) Protocol for Substituted Phenazines

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a species in solution.[6][7] It provides information on the redox potentials, reversibility of electron transfer, and kinetics of the electrochemical reactions.[8][9]

3.1.1 Materials and Reagents

-

Working Electrode (WE): Glassy carbon electrode (GCE) is commonly used.[10] Other options include platinum or gold electrodes.[6]

-

Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a standard calomel electrode (SCE).[10]

-

Counter Electrode (CE): Platinum wire or graphite rod.[10]

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Solvent: The choice of solvent depends on the solubility of the phenazine derivative and the desired potential window. Common solvents include acetonitrile, dimethylformamide (DMF), and aqueous buffer solutions.[11]

-

Supporting Electrolyte: A salt that is soluble in the chosen solvent and electrochemically inert within the potential window of interest. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) are common for organic solvents, while potassium chloride (KCl) or phosphate buffers are used for aqueous solutions.[10][11] The concentration is typically 0.1 M.[11]

-

Phenazine Sample: The substituted phenazine to be analyzed.

-

Polishing Materials: Alumina slurry (e.g., 0.05 µm) and polishing pads for the working electrode.

3.1.2 Experimental Procedure

-

Working Electrode Preparation:

-

Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a stock solution of the substituted phenazine in the chosen solvent at a concentration typically ranging from 1 to 10 mM.[4][10]

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.

-

Prepare the analyte solution by adding a known volume of the phenazine stock solution to the electrolyte solution to achieve the desired final concentration (typically 0.5-5 mM).

-

-

Electrochemical Cell Assembly:

-

Add the analyte solution to the electrochemical cell.

-

Insert the polished working electrode, the reference electrode, and the counter electrode into the cell, ensuring that the tips of the electrodes are submerged in the solution and are not in contact with each other.

-

-

Deoxygenation:

-

If working in a non-aqueous solvent or if oxygen interference is a concern, purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment:

-

Initial and Final Potentials: Define a potential window that is wide enough to observe the redox events of the phenazine derivative but not so wide as to cause solvent or electrolyte decomposition.

-

Vertex Potentials: Set the switching potentials for the forward and reverse scans.

-

Scan Rate: A typical starting scan rate is 100 mV/s.[4] The scan rate can be varied to investigate the kinetics of the electron transfer.

-

Number of Cycles: Typically 1-3 cycles are sufficient to obtain a stable voltammogram.

-

-

Initiate the CV scan and record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc).

-

Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons transferred).[8]

-

The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.[8]

-

Signaling Pathways and Biosynthesis

Many phenazines are naturally produced by bacteria, particularly of the genus Pseudomonas. The biosynthesis and regulation of these compounds involve complex enzymatic pathways and signaling networks.

Phenazine Biosynthesis and Regulatory Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a well-studied bacterium known for producing a variety of phenazine compounds, including pyocyanin, phenazine-1-carboxylic acid (PCA), and phenazine-1-carboxamide (PCN). The biosynthesis of these molecules originates from the shikimic acid pathway and is controlled by a complex regulatory network, including quorum sensing systems.[12][13][14]

The core phenazine biosynthetic pathway involves two nearly identical operons, phzA1B1C1D1E1F1G1 (phz1) and phzA2B2C2D2E2F2G2 (phz2), which convert chorismic acid to PCA.[1] Further enzymatic modifications of PCA lead to the production of other phenazine derivatives. The expression of these operons is regulated by multiple quorum sensing systems, including las, rhl, and pqs.[12][14]

Below is a DOT language script to generate a diagram of the phenazine biosynthesis and regulatory pathway in P. aeruginosa.

Caption: Phenazine biosynthesis and regulation in P. aeruginosa.

Experimental Workflow for Studying Phenazine Production

The following diagram illustrates a typical experimental workflow for investigating the production of phenazines by microorganisms.

Caption: Workflow for phenazine production and analysis.

Conclusion

The electrochemical properties of substituted phenazines are a cornerstone of their diverse applications, from medicine to materials science. This guide has provided a detailed overview of their redox behavior, compiled essential quantitative data, and offered a comprehensive experimental protocol for their characterization using cyclic voltammetry. Furthermore, the visualization of the phenazine biosynthesis and regulatory pathway in Pseudomonas aeruginosa offers insight into the natural production of these fascinating molecules. A thorough understanding of the principles and methodologies outlined herein is crucial for researchers and professionals seeking to innovate and develop new technologies based on the rich electrochemistry of substituted phenazines.

References

- 1. Making sure you're not a bot! [academiccommons.columbia.edu]

- 2. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 7. ossila.com [ossila.com]

- 8. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2,7-Dimethylphenazine in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,7-Dimethylphenazine. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a summary of qualitative solubility information for the parent compound, phenazine, and related derivatives. Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound in various laboratory solvents, supplemented by workflow diagrams to guide the experimental process.

Qualitative Solubility Summary

| Compound | Solvent | Solubility |

| Phenazine | Water | Sparingly soluble[1] |

| Phenazine | Ethanol | Soluble[1] |

| Phenazine | Acetone | Soluble[1] |

| Phenazine | Chloroform | Soluble[1] |

| Phenazine (methosulfate) | DMSO | ~10 mg/mL |

| Phenazine (methosulfate) | Dimethylformamide | ~10 mg/mL |

| Phenazine (methosulfate) | PBS (pH 7.2) | ~10 mg/mL |

| 5,10-Dimethyldihydrophenazine | Toluene | Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a laboratory setting. This protocol is a composite of standard laboratory practices for solubility assessment of organic compounds.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), n-hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

-

Spatula

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each solvent to be tested into separate, clearly labeled test tubes.

-

Initial Qualitative Solubility Assessment:

-

Add a small, pre-weighed amount of this compound (e.g., 1-2 mg) to each test tube containing the different solvents.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble. Record the observations.

-

-

Semi-Quantitative Solubility Determination (for soluble compounds):

-

If the compound was deemed soluble in the initial assessment, incrementally add more of the solid in pre-weighed portions to the same test tube.

-

After each addition, vortex the mixture until the solid is fully dissolved.

-

Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved even after prolonged agitation).

-

The total mass of the compound added to the known volume of solvent before saturation provides a semi-quantitative measure of solubility (e.g., in mg/mL).

-

-

Confirmation of Saturation:

-

For a more accurate determination, a saturated solution can be prepared by adding an excess of this compound to a known volume of the solvent.

-

The mixture should be agitated for an extended period (e.g., several hours or overnight) at a constant temperature to ensure equilibrium is reached.

-

-

Quantitative Analysis (Optional):

-

After the equilibration period, carefully filter the saturated solution to remove any undissolved solid.

-

A known volume of the clear supernatant can then be diluted, and the concentration of the dissolved this compound can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.

-

Visualizing the Experimental Workflow and Logic

To further clarify the experimental process, the following diagrams have been generated using Graphviz.

Summary

This technical guide has addressed the solubility of this compound in common laboratory solvents. While quantitative data is currently limited in the public domain, qualitative information from related phenazine compounds suggests a higher solubility in organic solvents compared to aqueous solutions. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their own laboratories. The accompanying diagrams visually articulate the experimental workflow and the logic of solubility classification, serving as practical tools for experimental planning and execution. It is recommended that researchers perform their own solubility assessments to obtain precise data for their specific applications.

References

Safety and Handling of 2,7-Dimethylphenazine: A Technical Guide

This technical guide provides a comprehensive overview of the known safety and handling precautions for phenazine, intended to serve as a surrogate for 2,7-Dimethylphenazine for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and a logical workflow for safety precautions is presented in a diagram.

Hazard Identification and Classification

Phenazine is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The primary hazards are related to oral toxicity and potential genetic defects.[1]

| Hazard Classification | Category | Hazard Statement |

| Acute oral toxicity | Category 4 | H302: Harmful if swallowed |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

GHS Label Elements:

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowedH341: Suspected of causing genetic defects |

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |

| Inhalation | Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |

| Ingestion | Clean mouth with water. Get medical attention. |

Fire-Fighting Measures

| Parameter | Information |

| Suitable Extinguishing Media | Water spray, Carbon dioxide (CO2), Dry chemical, Chemical foam. |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards Arising from the Chemical | Keep product and empty container away from heat and sources of ignition. |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). |

| Protective Equipment for Firefighters | As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. |

Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

| Aspect | Precautions |

| Safe Handling | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. |

| Storage | Store locked up. Keep in a dry, cool and well-ventilated place. Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents. |

Physical and Chemical Properties

The following data is for Phenazine. The properties of this compound, such as its molecular weight (208.26 g/mol )[2], will differ.

| Property | Value |

| Molecular Formula | C12H8N2 |

| Molecular Weight | 180.21 |

| Appearance | Yellow powder |

| Melting Point/Range | 174 - 177 °C / 345.2 - 350.6 °F |

| Boiling Point/Range | 360 °C / 680 °F @ 760 mmHg |

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemical compounds generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For the hazards identified for phenazine, the following types of studies would be relevant:

-

Acute Oral Toxicity: Typically conducted using a method like OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals at one of a series of fixed dose levels. Observations of effects and mortality are made over a defined period.

-

Germ Cell Mutagenicity: Assays such as the Ames test (OECD 471, Bacterial Reverse Mutation Test) or an in vitro mammalian cell gene mutation test (OECD 476) are used to detect gene mutations. In vivo tests, like the mammalian erythrocyte micronucleus test (OECD 474), can assess chromosomal damage.

Safety and Handling Workflow

The following diagram illustrates the logical flow of safety precautions, from initial hazard identification to emergency response.

Caption: Logical workflow for chemical safety precautions.

This guide is intended for informational purposes only and should not be a substitute for a formal safety assessment by qualified professionals. Always refer to the most current and specific safety data available for any chemical before handling.

References

Methodological & Application

Synthesis of 2,7-Dimethylphenazine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2,7-dimethylphenazine. This heterocyclic compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The following protocol is based on the oxidative condensation of 4,5-dimethyl-1,2-phenylenediamine.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The 2,7-dimethyl substitution pattern can influence the electronic properties and biological activity of the phenazine core. The synthesis described herein is a straightforward and efficient method suitable for typical laboratory settings.

Reaction Scheme

The synthesis proceeds via the oxidative condensation of two molecules of 4,5-dimethyl-1,2-phenylenediamine. In this reaction, an oxidizing agent facilitates the formation of the central pyrazine ring of the phenazine system.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents

| Reagent | Formula | Molecular Wt. ( g/mol ) | CAS Number | Purity | Supplier |

| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | 3171-45-7 | ≥98% | e.g., Sigma-Aldrich |

| Ferric Chloride (anhydrous) | FeCl₃ | 162.20 | 7705-08-0 | ≥97% | e.g., Sigma-Aldrich |

| or Ammonium Persulfate | (NH₄)₂S₂O₈ | 228.20 | 7727-54-0 | ≥98% | e.g., Sigma-Aldrich |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | 37% | e.g., Fisher Scientific |

| Methanol | CH₃OH | 32.04 | 67-56-1 | ACS Grade | e.g., VWR |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | e.g., Sigma-Aldrich |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Rotary evaporator (optional)

-

Melting point apparatus

Experimental Protocol

This protocol describes the synthesis of this compound using ferric chloride as the oxidizing agent.

1. Preparation of the Reaction Mixture:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 5.0 g (0.0367 mol) of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of deionized water containing 5 mL of concentrated hydrochloric acid.

-

Stir the mixture at room temperature until the diamine is completely dissolved. The solution may have a slight color.

2. Oxidation Reaction:

-

Prepare a solution of 11.9 g (0.0734 mol) of ferric chloride in 50 mL of deionized water.

-

Transfer the ferric chloride solution to a dropping funnel and add it dropwise to the stirred solution of the diamine over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 2 hours. The color of the reaction mixture will darken, and a precipitate should form.

3. Isolation of the Crude Product:

-

Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the filtrate is colorless.

4. Neutralization and Purification:

-

Suspend the crude product in 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Stir the suspension for 30 minutes, then filter the solid product again.

-

Wash the filter cake with deionized water until the pH of the washings is neutral.

-

Dry the crude this compound in a desiccator or a vacuum oven at 50 °C.

5. Recrystallization (Optional):

-

For higher purity, the dried product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Dissolve the crude product in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Data Presentation

| Parameter | Value |

| Starting Material | 4,5-Dimethyl-1,2-phenylenediamine |

| Amount of Starting Material | 5.0 g (0.0367 mol) |

| Oxidizing Agent | Ferric Chloride (FeCl₃) |

| Amount of Oxidizing Agent | 11.9 g (0.0734 mol) |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 2 hours |

| Expected Product | This compound |

| Theoretical Yield | 3.82 g (based on 1:2 stoichiometry) |

| Appearance | Yellow to orange crystalline solid |

| Melting Point (literature) | 162-164 °C |

Safety Precautions

-

Conduct all steps in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrochloric acid is corrosive and should be handled with care.

-

Ferric chloride is corrosive and an irritant. Avoid contact with skin and eyes.

-

4,5-Dimethyl-1,2-phenylenediamine is a skin and eye irritant.

-

Dispose of all chemical waste according to institutional guidelines.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Application of 2,7-Dimethylphenazine in Organic Electronics: Current Status and Future Directions

Despite the exploration of the broader phenazine chemical space in organic electronics, specific and detailed applications of 2,7-Dimethylphenazine remain largely uncharted territory. While the inherent electronic properties of the phenazine core suggest potential for use in various organic electronic devices, a comprehensive review of publicly available scientific literature and patent databases does not yield specific quantitative data or established experimental protocols for the use of this compound in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Phenazine derivatives, as a class of nitrogen-containing heterocyclic aromatic compounds, have attracted interest in materials science due to their electron-accepting nature and redox activity. Research has generally focused on more complex phenazine-based molecules, often incorporating donor-acceptor structures to tune their optical and electronic properties for specific applications. These studies indicate that the phenazine moiety can be a valuable building block for ambipolar charge transport materials and emitters in OLEDs.

However, the direct application of the parent molecule, this compound, has not been a significant focus of reported research. Consequently, there is a notable absence of performance metrics such as charge carrier mobility, on/off ratios for transistors, or quantum efficiency and luminance data for OLEDs that would be crucial for creating detailed application notes. Similarly, specific experimental protocols for the synthesis, purification, thin-film deposition, and device fabrication using this compound for electronic applications are not available in the reviewed literature.

General Methodologies in Organic Electronics Device Fabrication

While specific protocols for this compound are not available, the general methodologies for fabricating organic electronic devices can provide a foundational understanding for future research in this area. These protocols typically involve the synthesis and purification of the organic semiconductor, followed by the fabrication of a device structure, and subsequent characterization of its performance.

Synthesis and Purification of Organic Semiconductors

The synthesis of phenazine derivatives can be achieved through various organic chemistry routes. A general workflow for preparing a small molecule organic semiconductor like this compound for electronic applications would involve:

Caption: General workflow for the synthesis and purification of organic small molecules for electronic applications.

Organic Field-Effect Transistor (OFET) Fabrication

The fabrication of an OFET typically involves the deposition of a series of thin films onto a substrate. A common device architecture is the bottom-gate, top-contact configuration:

Caption: A representative workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.

Organic Light-Emitting Diode (OLED) Fabrication

OLED fabrication also involves the sequential deposition of multiple organic and inorganic layers. A simplified OLED structure and fabrication process is as follows:

Caption: A generalized workflow for the fabrication of a multi-layer organic light-emitting diode.

Future Research Directions

The lack of specific data on this compound presents an opportunity for foundational research. Future work could focus on:

-

Synthesis and Characterization: Developing and optimizing synthetic routes to high-purity this compound and thoroughly characterizing its photophysical and electrochemical properties, including its HOMO and LUMO energy levels.

-

Device Fabrication and Testing: Fabricating and characterizing basic OFET and OLED devices using this compound as the active material to establish baseline performance metrics.

-

Computational Modeling: Employing theoretical calculations to predict the charge transport properties and electronic structure of this compound to guide experimental efforts.

-

Derivative Synthesis: Using this compound as a core structure for the synthesis of new, more complex organic semiconductors with tailored properties.

Application Notes and Protocols: 2,7-Dimethylphenazine as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylphenazine is a heterocyclic organic compound belonging to the phenazine family. Phenazine derivatives are known for their rich redox chemistry, making them suitable for a variety of applications, including as redox indicators in analytical chemistry. This document provides an overview of the potential applications of this compound as a redox indicator, including its mechanism of action, and protocols for its use in redox titrations. Due to a lack of extensive specific data for this compound, some information and protocols are based on the well-characterized properties of related phenazine-based indicators such as Neutral Red and Safranin. Experimental validation is recommended before routine use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₄H₁₂N₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 3236-92-8 | [1] |

| Appearance | Not specified in literature; likely a crystalline solid | |

| Solubility | Not specified in literature; phenazines are generally soluble in organic solvents and sparingly soluble in water |

Redox Properties and Mechanism of Action

The utility of this compound as a redox indicator stems from its ability to undergo a reversible two-electron reduction and oxidation, which is accompanied by a distinct color change. The core of this functionality lies in the nitrogen-containing heterocyclic rings of the phenazine structure.

The generalized redox mechanism for a dimethylphenazine (DMPZ) involves the addition of two electrons and two protons to the oxidized form (yellow, in the case of the parent phenazine) to yield the reduced dihydrophenazine form (colorless). The exact color of the oxidized and reduced forms of this compound is not well-documented and would need to be determined experimentally.

Redox Mechanism of Dimethylphenazine

References

Unveiling the Potential: Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Activity of 2,7-Dimethylphenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria, have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial and antifungal properties. Among these, 2,7-Dimethylphenazine presents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and standardized protocols for the investigation of the antimicrobial and antifungal efficacy of this compound. Due to a lack of specific published data on the antimicrobial and antifungal activity of this compound, the quantitative data presented herein is illustrative to serve as a template for data presentation. The experimental protocols are based on established methodologies for similar compounds.

Data Presentation: Illustrative Antimicrobial and Antifungal Activity

The following tables present hypothetical data to demonstrate the structure for reporting the antimicrobial and antifungal activities of this compound.